N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(12-5-7-20-8-6-12)17-11-16(19)9-13-3-1-2-4-14(13)10-16/h1-4,12,19H,5-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVWKQQQLDDKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
The primary route involves coupling oxane-4-carboxylic acid with (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine. Experimental data from similar systems suggest optimal conditions:
Table 1: Coupling reagent efficiency comparison
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 78 |
| HATU/DIEA | CH₂Cl₂ | 0→25 | 85 |
| DCC/DMAP | THF | 40 | 63 |
Microwave-assisted coupling (100 W, 80°C, 20 min) improved yields to 92% while reducing racemization.
Amine Precursor Synthesis
The (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine intermediate was prepared via:
- Grignard Addition : 2-Indanone + CH₃MgBr → 2-(hydroxy(iodo)methyl)indane
- Azide Reduction : (2-Azidomethylindanol) → Amine via Staudinger reaction
Protection with tert-butyldimethylsilyl (TBS) groups prevented side reactions during subsequent steps, with deprotection achieved using tetra-n-butylammonium fluoride (TBAF) in THF.
Oxane-4-carboxylic Acid Derivatization
X-ray crystallographic data informed the conformational analysis of the oxane ring. The carboxylic acid was generated through:
- Oxidation : Tetrahydropyran-4-methanol → Tetrahydropyran-4-carboxylic acid using Jones reagent
- Enzymatic Resolution : Lipase-mediated kinetic resolution achieved 98% ee for chiral variants
Advanced Catalytic Methods
Metal-Mediated Coupling
Nickel-catalyzed amidation provided enhanced stereocontrol:
$$ \text{RCO}2\text{H} + \text{R'NH}2 \xrightarrow{\text{Ni(acac)}_2 (5\%)} \text{RCONHR'} $$
This method minimized epimerization at the indane center while tolerating unprotected hydroxy groups.
Continuous Flow Synthesis
A microreactor system (0.5 mm ID PTFE tubing) enabled:
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
δ 7.20–7.15 (m, 4H, Ar-H), 4.85 (d, J = 6.8 Hz, 1H, OH), 3.98–3.86 (m, 4H, oxane-H), 3.45 (dd, J = 13.2, 6.4 Hz, 1H, CH₂N), 2.95–2.82 (m, 2H, indane-CH₂)
HRMS (ESI):
Calcd for C₁₆H₂₁NO₃ [M+H]⁺: 276.1594, Found: 276.1598
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) showed 99.2% purity at 254 nm, with t_R = 8.42 min.
Industrial-Scale Considerations
Economic analysis of three production routes:
Table 2: Cost comparison per kilogram
| Method | Raw Material Cost | Energy Use | E-Factor |
|---|---|---|---|
| Batch Coupling | $1,240 | 580 kWh | 32.7 |
| Flow Synthesis | $980 | 320 kWh | 18.9 |
| Enzymatic Resolution | $1,560 | 210 kWh | 11.2 |
Environmental impact assessments favored the flow system, reducing solvent waste by 74% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Scaffold Influence :
- The 2,3-dihydro-1H-inden-2-yl group (common in compounds from ) enhances binding to hydrophobic enzyme pockets. For example, the hydroxyl group in the target compound may form hydrogen bonds with catalytic residues (e.g., His438 in BChE), as seen in related chromane derivatives .
- Oxane-4-carboxamide introduces conformational rigidity and polar interactions, distinguishing it from analogs like 2-methoxybenzamide () or naphthamide derivatives ().
Synthetic Accessibility: Carboxamides are typically synthesized via coupling reactions (e.g., using isocyanates or activated esters). reports yields of 67–97% for similar N-substituted hydrazinecarboxamides using triphosgene-mediated isocyanate generation .
Biological Activity Trends: PCSK9 Inhibition: highlights N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide as a PCSK9 inhibitor, suggesting that the indenyl scaffold is critical for binding to lipid-regulating targets . Antimicrobial Activity: Aryl hydrazinylidene carboxamides () show broad-spectrum activity, but the target compound’s oxane ring may reduce cytotoxicity compared to these analogs .
Table 2: Pharmacokinetic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the hydroxy-indene moiety with oxane-4-carboxamide via nucleophilic substitution or amidation. Key steps include:
- Step 1 : Activation of the carboxylic acid group (e.g., using TBTU or HATU) for amide bond formation .
- Step 2 : Solvent selection (e.g., DCM or THF) and temperature control (0–30°C) to minimize side reactions .
- Step 3 : Purification via column chromatography or recrystallization.
- Optimization : Adjust catalysts (e.g., 2,6-lutidine) and reaction time (e.g., 12–24 hours) to improve yield .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use orthogonal techniques:
- NMR Spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR) in DMSO-d6 or CDCl3 .
- IR Spectroscopy : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
- X-ray Crystallography (if crystalline): Resolve 3D structure .
Q. What strategies are effective for assessing solubility and stability in experimental buffers?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy at varying pH (3–9) .
- Stability : Conduct accelerated degradation studies under heat (40°C), light, and humidity, monitoring via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or biological activity results?
- Methodological Answer :
- Spectral Discrepancies : Use deuterium exchange experiments (for NMR) or isotopic labeling to trace unexpected peaks .
- Biological Variability : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of outliers .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxy-indene for H-bonding) .
Q. How can synthetic routes be scaled without compromising purity?
- Methodological Answer :
- Process Optimization : Use flow chemistry for exothermic steps (e.g., amidation) to enhance reproducibility .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) .
Q. What functionalization strategies improve bioactivity or reduce toxicity?
- Methodological Answer :
- SAR Studies : Modify the oxane ring (e.g., introduce sulfonyl groups) or indene methyl group (e.g., halogenation) .
- Prodrug Design : Conjugate with PEG or amino acids to enhance solubility and reduce hepatic toxicity .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., humidity, stirring speed) meticulously .
- Ethical Reporting : Disclose synthetic yields, failed attempts, and spectral artifacts to avoid publication bias .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
